

Application Notes and Protocols: CGS 19755 (Selfotel) in Neuroprotective Studies

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Compound of Interest

Compound Name: AS1907417

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Introduction

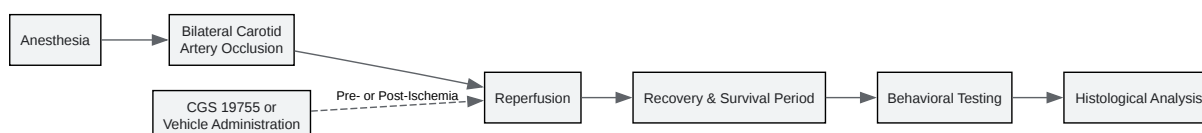
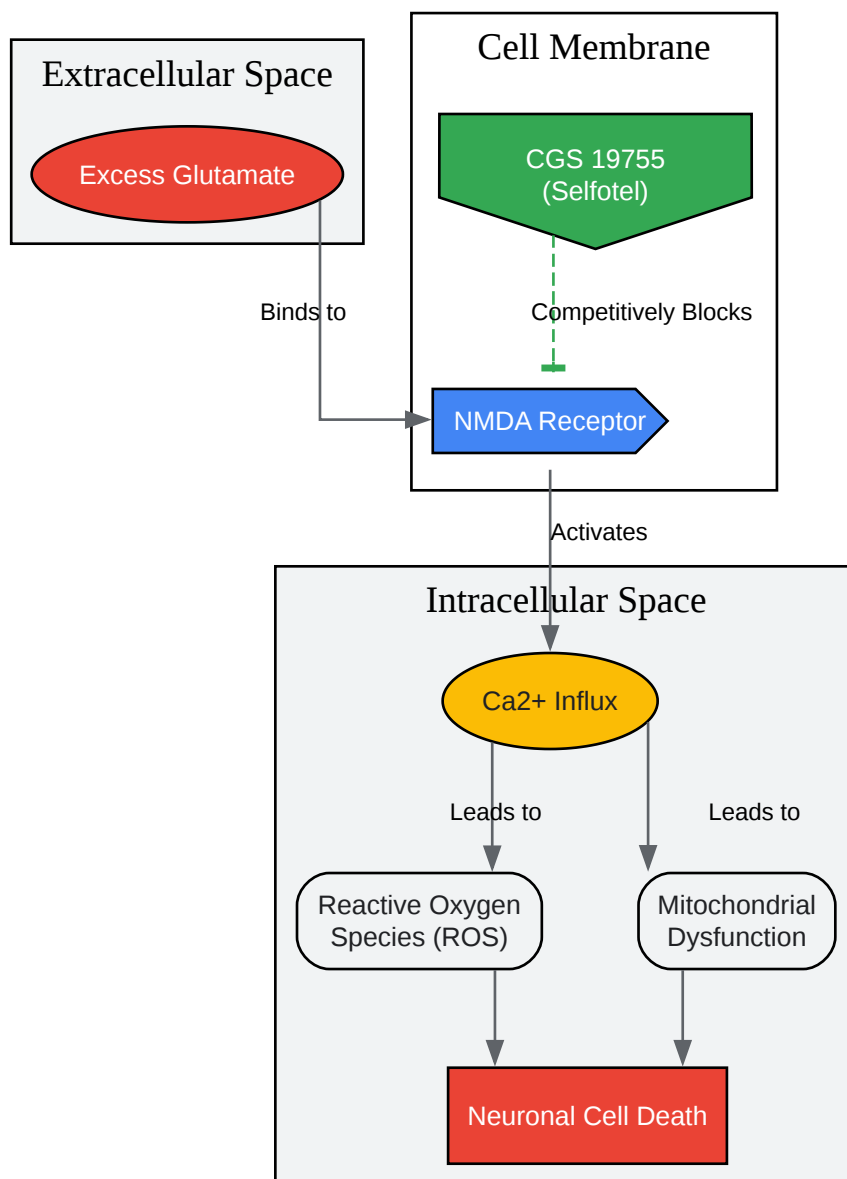
CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.^{[1][2]} By competing with the excitatory neurotransmitter glutamate at its binding site, CGS 19755 blocks the excessive influx of calcium ions (Ca^{2+}) into neurons, a key step in the excitotoxic cascade that leads to neuronal death.^{[1][3]} This mechanism has positioned CGS 19755 as a neuroprotective agent of interest, primarily investigated in preclinical models of acute neuronal injury, such as cerebral ischemia and traumatic brain injury.^{[2][3]}

While the role of excitotoxicity is also implicated in the pathophysiology of chronic neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, the direct application and efficacy of CGS 19755 in animal models of these specific conditions are not extensively documented in publicly available literature.^[4] Therefore, these application notes and protocols are primarily based on the well-established use of CGS 19755 in models of cerebral ischemia, which can serve as a foundational model for studying certain aspects of neurodegeneration.

Mechanism of Action: NMDA Receptor Antagonism

During pathological conditions such as ischemia, excessive glutamate release leads to the overactivation of NMDA receptors. This triggers a cascade of detrimental downstream events,

including a massive influx of Ca^{2+} , generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal cell death.[1] CGS 19755 competitively inhibits the binding of glutamate to the NMDA receptor, thereby mitigating this excitotoxic cascade and preserving neuronal integrity.[1]



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